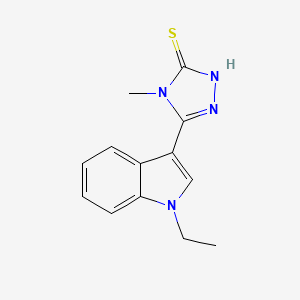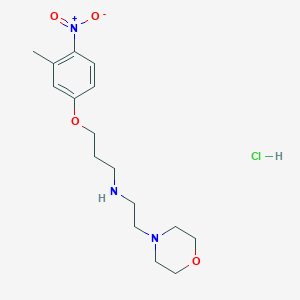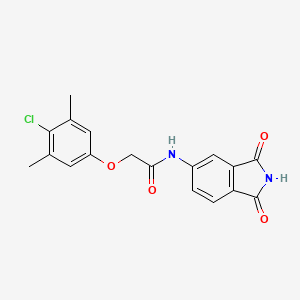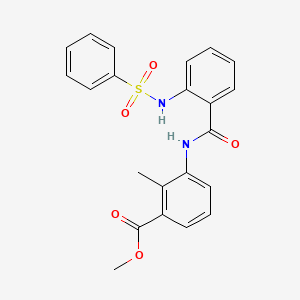
5-(1-ethyl-1H-indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
5-(1-ethyl-1H-indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features both indole and triazole moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-ethyl-1H-indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from commercially available precursors. One common method involves the Fischer indole synthesis followed by the formation of the triazole ring. The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and greener solvents to enhance the efficiency and sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-ethyl-1H-indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole or triazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Mécanisme D'action
The mechanism of action of 5-(1-ethyl-1H-indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. The specific pathways involved depend on the biological context, but common targets include kinases and other signaling proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1-ethyl-1H-indol-3-yl)ethanone
- 3-(pyrimidin-4-yl)-1H-indole derivatives
- N-ethyl-3-indolyl heterocycles
Uniqueness
5-(1-ethyl-1H-indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the combination of indole and triazole rings, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
3-(1-ethylindol-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S/c1-3-17-8-10(9-6-4-5-7-11(9)17)12-14-15-13(18)16(12)2/h4-8H,3H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVHDLAXSNRQTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C3=NNC(=S)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3,7,8-tetramethyl-11-[4-(propan-2-yloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4206116.png)

![N-[2-methoxy-4-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B4206130.png)
![N-(2-bicyclo[2.2.1]heptanyl)-2-pyrimidin-2-ylsulfanylacetamide](/img/structure/B4206132.png)
![N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-4-iodobenzamide](/img/structure/B4206135.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-nitrobenzamide](/img/structure/B4206145.png)

![N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide](/img/structure/B4206157.png)
![Biphenyl-4-YL{2-[(4-methylpiperidin-1-YL)carbonyl]phenyl}methanone](/img/structure/B4206173.png)
![5-{1-[(4-Methylphenyl)sulfanyl]ethyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4206178.png)
![N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methoxybenzamide](/img/structure/B4206186.png)
![N-bicyclo[2.2.1]hept-2-yl-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4206197.png)
![N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4206221.png)
